molecular formula C6H7FN+ B14284715 3-Fluoro-1-methylpyridin-1-ium CAS No. 126159-64-6

3-Fluoro-1-methylpyridin-1-ium

Cat. No.: B14284715
CAS No.: 126159-64-6
M. Wt: 112.12 g/mol
InChI Key: SASRUMZGFRERDG-UHFFFAOYSA-N
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Description

3-Fluoro-1-methylpyridin-1-ium is a fluorinated pyridinium compound It is a derivative of pyridine, where a fluorine atom is substituted at the third position and a methyl group is attached to the nitrogen atom, forming a positively charged pyridinium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1-methylpyridin-1-ium can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) has been applied in the synthesis of fluoropyridines . Another method involves the reaction of pyridine with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF2).

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes using efficient and cost-effective fluorinating agents. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-methylpyridin-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminopyridinium derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 3-Fluoro-1-methylpyridin-1-ium involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a derivatization reagent, modifying primary and secondary amine groups in target molecules through nucleophilic aromatic substitution . This modification can enhance the detection and analysis of biomolecules in mass spectrometry.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-1-methylpyridin-1-ium
  • 4-Fluoro-1-methylpyridin-1-ium
  • 3-Fluoro-1-ethylpyridin-1-ium

Uniqueness

3-Fluoro-1-methylpyridin-1-ium is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and stability, making it suitable for specific applications such as PET imaging and mass spectrometry derivatization .

Properties

CAS No.

126159-64-6

Molecular Formula

C6H7FN+

Molecular Weight

112.12 g/mol

IUPAC Name

3-fluoro-1-methylpyridin-1-ium

InChI

InChI=1S/C6H7FN/c1-8-4-2-3-6(7)5-8/h2-5H,1H3/q+1

InChI Key

SASRUMZGFRERDG-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=CC(=C1)F

Origin of Product

United States

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